1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-(4-methylphenyl)ethanone
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Overview
Description
1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-(4-methylphenyl)ethanone is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is part of the piperazine family, known for its diverse pharmacological properties.
Preparation Methods
The synthesis of 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-(4-methylphenyl)ethanone typically involves the reaction of 2-methoxyphenylpiperazine with 4-methylbenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-(4-methylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-(4-methylphenyl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential interactions with biological targets, including receptors and enzymes, which can lead to the discovery of new therapeutic agents.
Medicine: Research has shown that derivatives of this compound exhibit activity against various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-(4-methylphenyl)ethanone involves its interaction with specific molecular targets, such as receptors and enzymes. For instance, as an alpha1-adrenergic receptor antagonist, it binds to these receptors and inhibits their activity, leading to vasodilation and reduced blood pressure. The compound’s structure allows it to fit into the receptor binding site, blocking the action of endogenous ligands like norepinephrine and epinephrine .
Comparison with Similar Compounds
1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-(4-methylphenyl)ethanone can be compared with other similar compounds, such as:
Trazodone: An antidepressant that also acts as an alpha1-adrenergic receptor antagonist.
Naftopidil: Used to treat benign prostatic hyperplasia by blocking alpha1-adrenergic receptors.
Urapidil: Another alpha1-adrenergic receptor antagonist used to manage hypertension. These compounds share structural similarities with this compound but differ in their specific substituents and pharmacological profiles.
Properties
IUPAC Name |
1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-(4-methylphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-16-7-9-17(10-8-16)15-20(23)22-13-11-21(12-14-22)18-5-3-4-6-19(18)24-2/h3-10H,11-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXMGEDVCSPURQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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